![molecular formula C12H8ClFN4 B1420390 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1097095-32-3](/img/structure/B1420390.png)
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
“4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . It has a molecular weight of 248.65 . This compound has been used in the synthesis of novel CDK2 inhibitors, which are important in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . The InChI code for this compound is 1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
This compound is a brown solid with a melting point of 183-144 °C . The IR (KBr) cm-1 values are: 3455-3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) . The 1H-NMR (DMSO-d6) (ppm) values are: 11.25 (brs, 1H, NH, D2O exchangeable), 8.72 (brs, 1H, NH, D2O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 8.02 (s, 1H, pyrazolo-H3), 7.58 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.96 (d, J = 8 Hz, 1H, phenyl) .Aplicaciones Científicas De Investigación
Intermediate for Pharmacological Compounds : This compound serves as an intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may possess useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Herbicidal Activity : Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated herbicidal activity. For example, some compounds showed inhibition activities against the root of Brassica napus and Echinochloa crusgalli at certain dosages (Luo, Zhao, Zheng, & Wang, 2017).
Synthesis of Amines : The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which might be of interest in the development of new compounds (Ogurtsov & Rakitin, 2021).
Catalytic Applications : This compound has been used in the catalytic aroylation of 4-Chloro-1H-pyrazolo[3, 4-d]pyrimidines with aromatic aldehydes (Miyashita, Matsuda, Iijima, & Higashino, 1990).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have been shown to exhibit A1 adenosine receptor affinity, which is relevant in pharmacological studies (Harden, Quinn, & Scammells, 1991).
Amplifiers of Phleomycin : Certain derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been studied for their role as amplifiers of phleomycin, a chemotherapeutic agent, against E. coli (Brown, Danckwerts, Grigg, & Iwai, 1979).
Anti-inflammatory Activity : Novel pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for anti-inflammatory activity, with certain derivatives showing significant results (Kota, Kompelly, Surampudi, & Kulakarni, 2011).
Antimicrobial and Antituberculosis Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have been tested for antimicrobial and antituberculosis activity, showing interesting results compared to standard drugs (Trivedi, Ravat, & Shah, 2007).
Antiviral/Antitumor Activities : Certain nucleosides derived from pyrazolo[3,4-d]pyrimidine-4(5H)-selone have shown potential as antiparasitic agents and exhibited significant activity against viruses and tumor cells in vitro (Ugarkar, Cottam, Mckernan, Robins, & Revankar, 1984).
Mecanismo De Acción
Target of Action
The primary target of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . Additionally, the compound may also influence other biochemical pathways related to inflammation, as pyrimidine derivatives have been reported to inhibit the activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action results in alterations in cell cycle progression and induction of apoptosis within cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions are essential to maintain its stability and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFLLUUIHIJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



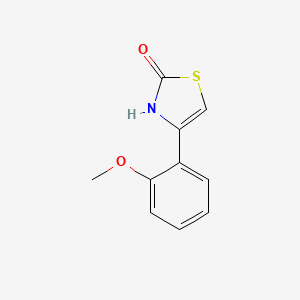
![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
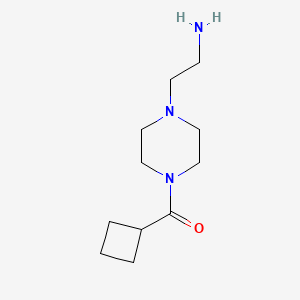
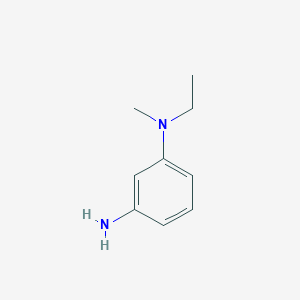

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
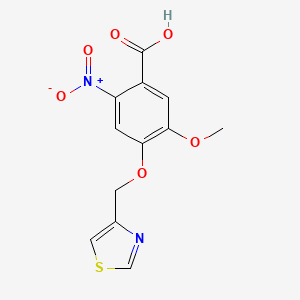
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)
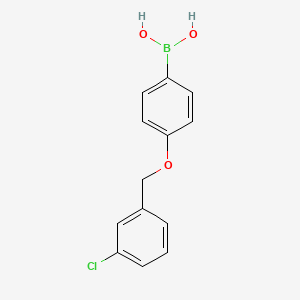

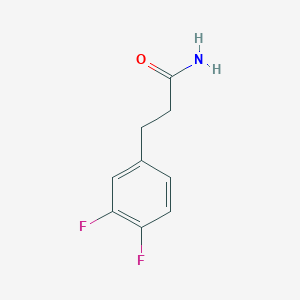
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)